molecular formula C12H22N2O2 B13472527 Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2913243-32-8

Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13472527
CAS No.: 2913243-32-8
M. Wt: 226.32 g/mol
InChI Key: GPOGBEPYTYJYIT-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a unique azabicycloheptane structure. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the tert-butyl group and the azabicycloheptane core provides the compound with distinct chemical properties that make it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic core or the functional groups attached to it.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the bicyclic core.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxides of the amino group.

    Reduction Products: Reduced forms of the bicyclic core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Comparison:

Properties

CAS No.

2913243-32-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-7-11(4)5-12(13,6-11)8-14/h5-8,13H2,1-4H3

InChI Key

GPOGBEPYTYJYIT-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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